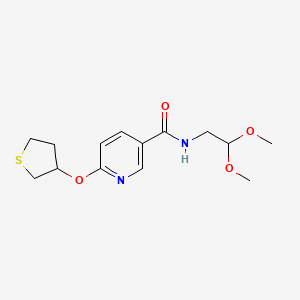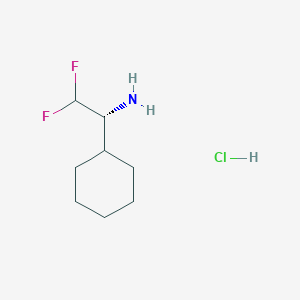![molecular formula C13H12N2O4S2 B2456669 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide CAS No. 672925-61-0](/img/structure/B2456669.png)
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs. In
Mécanisme D'action
The mechanism of action of 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of HIV-1 integrase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of HIV. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide. One potential direction is to further explore its potential as a treatment for cancer. This compound has been shown to exhibit anti-cancer properties and has the potential to be developed into a novel cancer therapy. Another potential direction is to explore its potential as a treatment for viral infections, such as HIV. This compound has been shown to inhibit the replication of HIV and has the potential to be developed into a novel anti-viral therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method for 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to produce thionyl chloride thioester, which is then reacted with N-(2-aminoethyl)benzenesulfonamide to produce the intermediate compound. The intermediate compound is then reacted with 2-chloroethyl chloroformate to produce the final product.
Applications De Recherche Scientifique
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential as a treatment for various diseases, including cancer, HIV, and inflammatory disorders.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c14-12(15-19-13(16)11-7-4-8-20-11)9-21(17,18)10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUGHJMSAXFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2456587.png)
![N-[4-(acetylamino)phenyl]-1-allyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2456589.png)
![5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2456592.png)


![4-Methyl-1-(4-{[1-(3-methylbutanoyl)piperidin-4-yl]methoxy}benzoyl)piperidine](/img/structure/B2456597.png)

![2-[(4-{[Butyl(ethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)

![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2456605.png)
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)

![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)